1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone -

1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone

Catalog Number: EVT-4344691
CAS Number:
Molecular Formula: C19H18BrNO
Molecular Weight: 356.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[1-(4-Bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone is an organic compound belonging to the indole class. Indoles are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyrrole ring. They are widely found in nature and are often found as building blocks in pharmaceuticals and natural products. [] This particular indole derivative, 1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone, has been investigated in the context of drug discovery, specifically for its potential anti-cancer properties. []

Synthesis Analysis
  • N-alkylation: Introducing the 4-bromobenzyl group at the N1 position of 7-ethylindole. This could be achieved through a nucleophilic substitution reaction with 4-bromobenzyl bromide in the presence of a base. []
  • Friedel-Crafts acylation: Introducing the acetyl group at the C3 position of the indole ring. This reaction typically employs acetyl chloride and a Lewis acid catalyst, such as aluminum chloride. []
Applications
  • Anticancer agent: Indole derivatives have demonstrated potential as anticancer agents. [, ] Further research is needed to confirm whether 1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone exhibits similar properties.

Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE)

  • Relevance: Though not ultimately produced, MIBE shares the core indole structure with 1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone. Both compounds feature substitutions at the indole's 1 and 3 positions. The intended synthesis of MIBE highlights the reactivity of the indole scaffold and its potential for derivatization, a concept relevant to the target compound. []

(3E)-3-(2-Ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate (2a)

  • Compound Description: 2a is the correctly identified product from the reaction between 5-hydroxy-1-methyl-1H-indole and ethyl acetoacetate []. This compound features a more complex fused ring system compared to the anticipated MIBE.
  • Relevance: While structurally distinct from 1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone, the formation of 2a underscores the diverse reactivity of indole derivatives. The reaction outcome emphasizes the influence of reaction conditions and substituents on the product formation, providing insight into potential synthetic pathways for indole-based compounds like the target compound. []

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide (D-24851)

  • Compound Description: D-24851 is a potent tubulin inhibitor currently in preclinical development []. This molecule exhibits significant anti-cancer activity.
  • Relevance: D-24851 shares a close structural resemblance to 1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone. Both possess a 1-(4-halobenzyl)-1H-indol-3-yl moiety, differing primarily in the substituent at the 3-position of the indole. This structural similarity suggests that 1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone might also possess interesting biological activities and could be a potential lead compound for developing new drugs, especially considering the anti-cancer properties of D-24851. []

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

  • Compound Description: These are a series of compounds designed as tubulin polymerization inhibitors, inspired by the activities of CA-4 analogues and indoles []. Several of these derivatives exhibit strong antiproliferative activity against various cancer cell lines.
  • Relevance: Although not a direct structural analogue, this group of compounds highlights the significance of the indole core, particularly with substitutions at the 3-position, for anti-cancer activity. This reinforces the potential of 1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone, with its similar substitution pattern, as a scaffold for developing anticancer agents. []

{2-[1-(3-Methoxycarbonylmethyl-1H-indol-2-yl)-1-methyl-ethyl]-1H-indol-3-yl}-acetic acid methyl ester (MIAM)

  • Compound Description: MIAM is a novel indole compound identified as a DNA intercalator with demonstrated anti-cancer activity in both in vitro and in vivo models [, ].
  • Relevance: While structurally distinct from 1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone, MIAM underscores the versatility of the indole scaffold in interacting with biological targets. This further strengthens the potential for 1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone to exhibit biological activity and be a valuable lead for drug discovery. [, ]

3-(1H-Indol-3-Yl)Acrylonitrile Derivatives

  • Compound Description: These derivatives, synthesized using a [Bmim]OH-mediated method, represent a class of compounds containing the 3-(1H-indol-3-yl)acrylonitrile moiety [].
  • Relevance: While not directly analogous to 1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone, this group of compounds highlights the importance of the indole ring system, particularly with substitutions at the 3-position, for building diverse chemical structures. The synthetic accessibility of these derivatives underscores the potential for modifying the target compound and exploring its chemical space. []

Properties

Product Name

1-[1-(4-bromobenzyl)-7-ethyl-1H-indol-3-yl]ethanone

IUPAC Name

1-[1-[(4-bromophenyl)methyl]-7-ethylindol-3-yl]ethanone

Molecular Formula

C19H18BrNO

Molecular Weight

356.3 g/mol

InChI

InChI=1S/C19H18BrNO/c1-3-15-5-4-6-17-18(13(2)22)12-21(19(15)17)11-14-7-9-16(20)10-8-14/h4-10,12H,3,11H2,1-2H3

InChI Key

GJEAEQUANXSWND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Br)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.